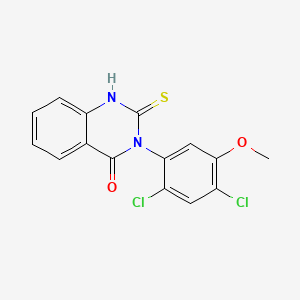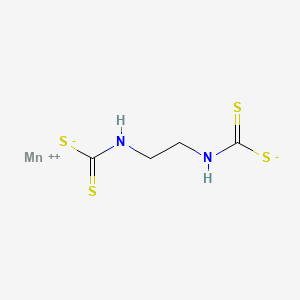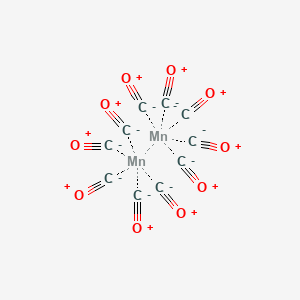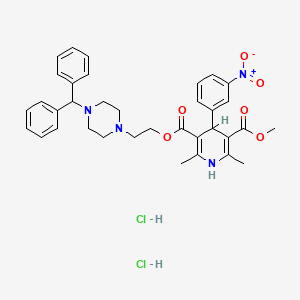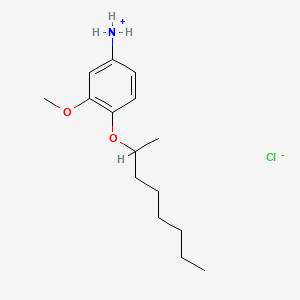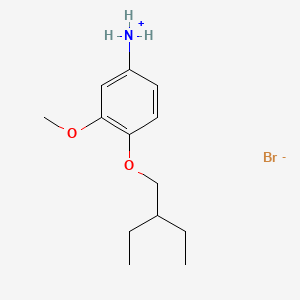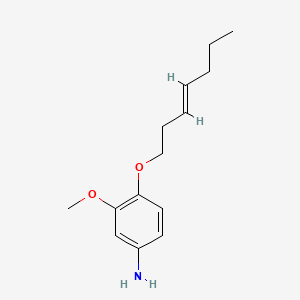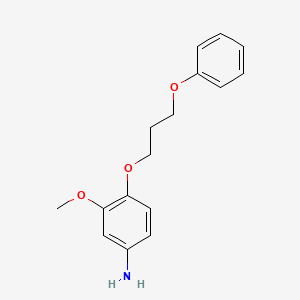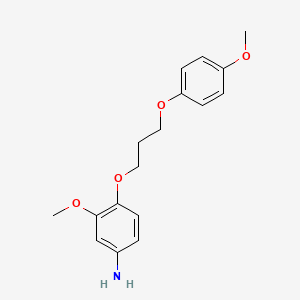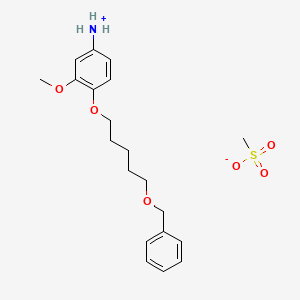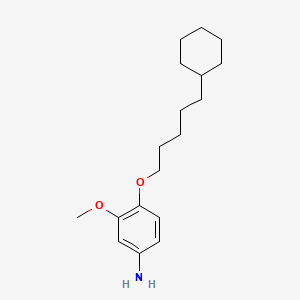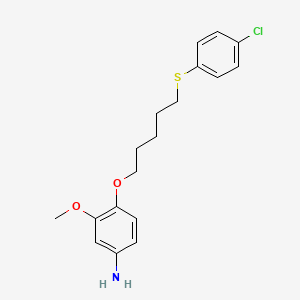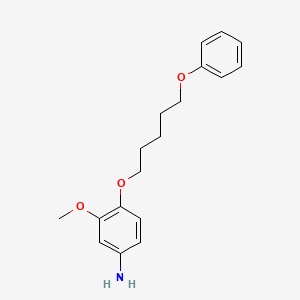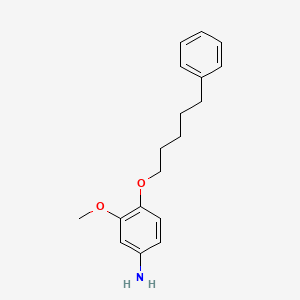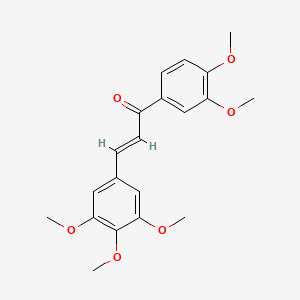
(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-3,4,5-TMP, is an organic compound with a wide range of applications in scientific research. It is a derivative of the phenylpropene family, which is a type of aromatic hydrocarbon. 2E-3,4,5-TMP is a colorless, crystalline solid with a molecular weight of 336.4 g/mol and a melting point of about 108°C. It is soluble in most organic solvents and is relatively stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Inhibitor of MD-2-LPS Interaction
MD2-IN-1 is a chalcone derivative and an inhibitor of the interaction between myeloid differentiation 2 (MD-2) and lipopolysaccharides (LPS) . It inhibits the interaction between MD-2 and LPS in a cell-free assay when used at a concentration of 0.1 µM .
Role in Inflammation and Atherosclerosis
MD2-IN-1 plays a significant role in inflammation and atherosclerosis. It has been found that MD2 levels are elevated in atherosclerotic lesion macrophages, and MD2 deficiency or pharmacological inhibition in mice reduces the inflammation and stunts the development of atherosclerotic lesions .
Role in TLR4 Activation
MD2-IN-1 does not participate in oxidized-low-density lipoproteins (ox-LDL) uptake by macrophages but is critical for ox-LDL-induced TLR4 activation and inflammatory cytokine expression . Ox-LDL may directly bind MD2 to induce MD2/TLR4 complex formation .
Role in Cardiovascular Diseases
The study of MD2-IN-1 provides a mechanistic basis of ox-LDL-induced macrophage inflammation, illustrating the role of macrophage-derived MD2 in atherosclerosis, and supports the therapeutic potential of MD2 targeting in atherosclerosis-driven cardiovascular diseases .
Role in Immune Response
MD2-IN-1, by inhibiting the MD-2-LPS interaction, can modulate the immune response. This is because the MD-2-LPS interaction is crucial for the innate immune response to bacterial infection .
Potential Therapeutic Applications
Given its role in inflammation, atherosclerosis, and immune response, MD2-IN-1 has potential therapeutic applications in treating inflammatory diseases, atherosclerosis, and certain infections .
Wirkmechanismus
Target of Action
MD2-IN-1 primarily targets the Myeloid Differentiation protein 2 (MD2) . MD2 is a protein associated with the Toll-like Receptor 4 (TLR4), playing a crucial role in innate immune response to bacterial lipopolysaccharide (LPS) .
Mode of Action
MD2-IN-1 acts as an inhibitor of MD2, binding to the hydrophobic pocket of MD2 . The binding affinity (KD) of MD2-IN-1 for the recombinant human MD2 (rhMD2) is 189 μM . This interaction blocks the LPS-induced activation of TLR4/MD2-downstream proinflammatory MAPK/NF-kB signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by MD2-IN-1 is the TLR4/MD2 signaling pathway . By inhibiting MD2, MD2-IN-1 prevents the activation of this pathway by LPS, thereby suppressing the downstream proinflammatory MAPK/NF-kB signaling pathways .
Pharmacokinetics
It is soluble in dmso and ethanol , which may influence its bioavailability and distribution.
Result of Action
The inhibition of MD2 by MD2-IN-1 results in the suppression of the proinflammatory response typically induced by LPS. This is achieved by blocking the activation of the MAPK/NF-kB signaling pathways , which play a key role in the expression of proinflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYRYELHPFTZTI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



